3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide
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Overview
Description
3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol It is characterized by the presence of an amino group, a methyl group, and a pyridyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-pyridinecarboxylic acid and 3-amino-4-methylbenzoic acid.
Amide Bond Formation: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is activated using reagents like thionyl chloride or carbodiimides, followed by coupling with the amino group of 3-amino-4-methylbenzoic acid to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methyl and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-methyl-2-pyridyl)benzamide: Lacks the amino group, which may affect its reactivity and biological activity.
3-Amino-4-methyl-N-(2-pyridyl)benzamide: Similar structure but with a different position of the pyridyl group, leading to different properties.
3-Amino-4-methyl-N-(4-chloro-2-pyridyl)benzamide: Contains a chloro group instead of a methyl group, which can influence its chemical behavior.
Uniqueness
3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-4-methyl-N-(4-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-4-3-10(2)12(15)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCXQAZTZTJSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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